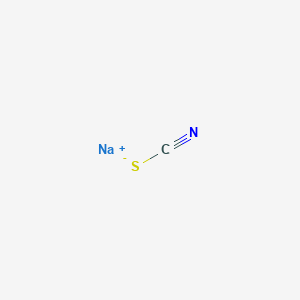

sodium;thiocyanate

Description

Pseudohalide Anion Characteristics and Significance

The thiocyanate (B1210189) anion ([SCN]⁻) is a classic example of a pseudohalide. acs.orgwikipedia.org Pseudohalides are polyatomic anions that exhibit chemical properties and reactions similar to those of true halide ions (F⁻, Cl⁻, Br⁻, I⁻). wikipedia.org The thiocyanate anion, along with others like cyanide ([CN]⁻) and cyanate (B1221674) ([OCN]⁻), shares the ability to form stable, singly charged anions and to create compounds analogous to halide complexes. wikipedia.orgnih.gov

The significance of the thiocyanate anion lies in its versatile bonding capabilities. It is an ambidentate ligand, meaning it can coordinate to a metal center through either the sulfur atom (thiocyanato) or the nitrogen atom (isothiocyanato), or it can bridge two metal centers. acs.orgnih.gov This flexibility is fundamental to its diverse roles in coordination chemistry and materials science. acs.org

Historical Context of Thiocyanate Research

The study of the thiocyanate anion has a long history, predating the isolation of several elemental halogens. acs.org The anion was first prepared and isolated by Porrett in 1809. acs.org Historically, it was known as "rhodanide" due to the characteristic blood-red color of its complexes with iron(III) ions, a reaction that has been a staple in qualitative chemical analysis for centuries. wikipedia.orgresearchgate.net

In the early 20th century, thiocyanates gained pharmacological interest for the treatment of hypertension, though this application has since been discontinued (B1498344) due to toxicity concerns. wikipedia.orgmdpi.com The first crystal structure of a binary thiocyanate, potassium thiocyanate (KSCN), was determined in 1933, providing fundamental insights into its solid-state chemistry. nih.gov

Scope and Research Orientations for Sodium Thiocyanate

Current research on sodium thiocyanate is broad, spanning fundamental chemistry to applied industrial processes. Key areas of investigation include:

Chemical Synthesis: It serves as a versatile precursor for synthesizing a wide range of organic and inorganic compounds, including pharmaceuticals, dyes, and pesticides. chemicalbook.comstandardchemicals.com.auriverlandtrading.com

Coordination Chemistry: Its ability to act as a flexible ligand continues to be explored in the development of new coordination polymers and metal-organic frameworks. acs.org

Industrial Applications: Research focuses on optimizing its use as a solvent in acrylic fiber production, an accelerator in concrete admixtures, and a processing agent in metallurgy and photography. chemicalbook.comstandardchemicals.com.aubisley.bizimarcgroup.com

Materials Science: Its role in creating functional materials, such as those with specific electronic or optical properties, is an active area of study. acs.org

Structure

2D Structure

Properties

IUPAC Name |

sodium;thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHNS.Na/c2-1-3;/h3H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGTPCRGMBIAPIM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[S-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(#N)[S-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CNNaS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

81.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparation Techniques

Established Industrial Synthesis Routes

The industrial production of sodium thiocyanate (B1210189) is dominated by a few primary, cost-effective methods that ensure a steady supply for commercial demands. These routes are optimized for high yield and efficiency.

The most common commercial method for producing sodium thiocyanate involves the direct reaction of sodium cyanide with elemental sulfur. niscpr.res.inacs.org This process is typically carried out by boiling an aqueous solution of sodium cyanide with a suspension of sulfur. acs.orgresearchgate.net The fundamental reaction is represented by the equation:

8 NaCN + S₈ → 8 NaSCN niscpr.res.in

This reaction is often performed at temperatures around the boiling point of the aqueous solution, between 103-105°C. researchgate.net To improve reaction efficiency and yield, which can reach up to 99.7%, phase-transfer catalysts may be employed. google.com This catalytic approach can also lower the required reaction temperature. google.com The process can utilize various grades of sodium cyanide, with subsequent purification steps to remove impurities like sodium carbonate and sodium sulfide (B99878). researchgate.net

Another significant industrial route for sodium thiocyanate production is through a metathesis, or double displacement, reaction. niscpr.res.inacs.org This process commonly involves the reaction of ammonium (B1175870) thiocyanate with sodium hydroxide. researchgate.netacs.org The reaction proceeds as follows:

NH₄SCN + NaOH → NaSCN + NH₃(g) + H₂O

In this method, the raw materials are heated, often in the presence of a water-carrying organic solvent like toluene, to facilitate the removal of water and drive the reaction to completion. google.com After the reaction, the mixture is cooled to allow for the crystallization of sodium thiocyanate, which is then filtered and dried. google.com

Recovering sodium thiocyanate from industrial waste is both an economically and environmentally important process. Significant quantities of the compound are found in waste streams from the acrylic fiber and steel manufacturing industries (coke oven gas liquors). google.comlupinepublishers.com

Several techniques are employed for this purpose:

Nanofiltration: This membrane-based technique is used to separate sodium thiocyanate from impurities in industrial solutions, such as those from acrylic fiber production. rsc.orgstandardchemicals.com.au The process can achieve over 99% recovery of NaSCN while removing undesirable organic and inorganic compounds. google.com

Solvent Extraction: In this method, an organic solvent, such as n-butanol, is used to selectively extract sodium thiocyanate from aqueous waste liquors. google.com The NaSCN is then recovered from the solvent, which can be recycled. google.com

Reverse Osmosis: This is another membrane separation technique used to treat wastewater with high thiocyanate concentrations, concentrating the salt for recovery. lupinepublishers.com

Table 1: Comparison of Industrial Synthesis and Recovery Methods

| Method | Primary Reactants/Source | Key Features | Common Industries |

|---|---|---|---|

| Cyanide & Sulfur Reaction | Sodium Cyanide (NaCN), Sulfur (S) | Most common direct synthesis; High yield; Can use catalysts. niscpr.res.ingoogle.com | Chemical Manufacturing |

| Metathesis Reaction | Ammonium Thiocyanate (NH₄SCN), Sodium Hydroxide (NaOH) | Double displacement reaction; Avoids use of highly toxic NaCN as a direct input. researchgate.netgoogle.com | Chemical Manufacturing |

| Separation from Waste | Industrial process solutions | Eco-friendly; Recovers valuable material; Utilizes techniques like nanofiltration and solvent extraction. rsc.orggoogle.com | Acrylic Fiber, Steel (Coking) |

Laboratory-Scale Synthetic Approaches

In the laboratory, the focus often shifts from bulk production to the synthesis of high-purity crystals or the application of novel, sustainable synthetic principles.

For applications requiring high-purity single crystals, such as in nonlinear optics or detailed structural analysis, controlled crystallization techniques are paramount. The slow evaporation method is a widely used laboratory technique for growing sodium thiocyanate crystals. niscpr.res.inniscpr.res.in

In this method, a saturated solution of sodium thiocyanate is prepared, typically in a high-purity solvent like deionized water. niscpr.res.in The solution is filtered to remove any particulate impurities and then left in a controlled environment where the solvent evaporates slowly over a period of days or weeks. niscpr.res.in This gradual increase in concentration allows for the formation of large, well-ordered, and defect-free single crystals. niscpr.res.in Other techniques include controlled cooling of a saturated solution to induce crystallization, which is often used as a purification step. google.comgoogle.com

Modern synthetic chemistry emphasizes the use of "green" principles to reduce environmental impact. Sodium thiocyanate is increasingly used as a key reagent in green synthetic methodologies, particularly in photoredox catalysis. acs.orgchemrxiv.org These methods utilize visible light as an energy source to drive chemical reactions under mild conditions, which aligns with green chemistry goals of energy efficiency and waste reduction. nih.govnih.gov

In a typical laboratory application, a photocatalyst absorbs light and initiates a single-electron transfer (SET) with sodium thiocyanate to generate a thiocyanate radical (•SCN). rsc.orgnih.gov This highly reactive intermediate can then be used in a variety of organic transformations, such as the cyanation of thioacetals or the synthesis of α-thiocyanato ketones. acs.orgnih.gov Another green approach involves using polyethylene (B3416737) glycol (PEG)-water as a recyclable reaction medium for the synthesis of alkyl thiocyanates from sodium thiocyanate, which avoids the use of volatile organic solvents. tandfonline.com

Table 2: Laboratory-Scale Synthetic Approaches

| Technique | Principle | Primary Goal | Example Application |

|---|---|---|---|

| Slow Evaporation | Gradual removal of solvent from a saturated solution. niscpr.res.in | Growth of large, high-purity single crystals. niscpr.res.in | Preparing semi-organic crystals for nonlinear optical studies. niscpr.res.in |

| Photoredox Catalysis | Use of visible light and a photocatalyst to generate reactive species. nih.gov | Environmentally benign synthesis under mild conditions. tandfonline.com | Direct cyanation of organic compounds using NaSCN as a cyanating agent. acs.org |

Precursor Role in Advanced Material Synthesis

Sodium thiocyanate (NaSCN) serves as a crucial precursor in the synthesis of a variety of advanced materials due to its role as a primary source of the thiocyanate anion (SCN⁻). rxmarine.comomanchem.com Its application extends to the formation of complex inorganic and semi-organic materials, where it facilitates the construction of intricate crystal structures with desirable properties.

Sodium thiocyanate is widely employed in salt metathesis reactions to produce a diverse range of binary and ternary metal thiocyanates. acs.org This method typically involves the reaction of sodium thiocyanate with a soluble metal salt, such as a chloride or sulfate (B86663), in a suitable solvent. acs.orggoogle.com The alkali metal thiocyanates, including sodium thiocyanate, are often preferred for reactions requiring anhydrous conditions due to their thermal stability, which allows for easier dehydration compared to ammonium thiocyanate. google.com

The synthesis strategy often involves a straightforward displacement reaction. For instance, divalent metal thiocyanates of manganese, iron, cobalt, and nickel can be prepared through this route. google.com Similarly, tin(II) thiocyanate (Sn(NCS)₂) can be crystallized from an aqueous solution containing tin(II) sulfate (SnSO₄) and sodium thiocyanate. acs.org Bismuth(III) thiocyanate (Bi(NCS)₃) is another example synthesized using sodium thiocyanate as the SCN⁻ source. acs.org These reactions are foundational for creating materials with applications in catalysis and materials science, such as the use of Sn(NCS)₂ in the formation of polyurethane foams. acs.org

The thiocyanate anion's ability to act as a bridging ligand between metal centers is fundamental to the formation of extended network structures, including ternary metal thiocyanates like Zinc Cadmium Thiocyanate (ZnCd(SCN)₄), a material noted for its nonlinear optical (NLO) properties. lupinepublishers.comlupinepublishers.com The synthesis of these complex structures often relies on the controlled reaction between the constituent metal salts and a thiocyanate source like NaSCN. acs.org

Table 1: Examples of Metal Thiocyanates Synthesized Using Sodium Thiocyanate

| Compound Name | Precursors | Synthesis Method | Reference |

|---|---|---|---|

| Tin(II) thiocyanate | Tin(II) sulfate, Sodium thiocyanate | Crystallization from aqueous solution | acs.org |

| Divalent metal thiocyanates (Mn, Fe, Co, Ni) | Divalent metal salts, Sodium thiocyanate | Metathetical reaction | google.com |

Sodium thiocyanate is also a key ingredient in the synthesis of novel semi-organic crystalline materials, which combine inorganic and organic components to achieve enhanced properties, particularly for applications in nonlinear optics. niscpr.res.inniscpr.res.in A prime example is the formation of Sodium Thiocyanate Potassium Sulphate (STPS), a semi-organic crystal with significant potential for photonic applications. niscpr.res.in

The synthesis of STPS crystals is achieved through the slow solvent evaporation technique at ambient temperature. niscpr.res.inniscpr.res.in The process involves dissolving sodium thiocyanate and potassium sulphate in an equimolar stoichiometric ratio in a solvent, typically double-deionized water. niscpr.res.in The solution is stirred continuously to ensure homogeneity and then filtered. niscpr.res.in The filtered solution is allowed to evaporate slowly in a sanitized container, often with a seed crystal to initiate growth, leading to the formation of STPS single crystals. niscpr.res.in

The resulting STPS crystals have been extensively characterized and exhibit superior properties compared to conventional NLO crystals. niscpr.res.in Research findings indicate that STPS crystals possess high mechanical strength, excellent optical transparency in the visible region, and a wide bandgap, making them highly suitable for second harmonic generation (SHG) and other electro-optic applications. niscpr.res.inniscpr.res.in

Table 2: Properties of Sodium Thiocyanate Potassium Sulphate (STPS) Crystal

| Property | Finding | Significance | Reference |

|---|---|---|---|

| Synthesis Method | Slow solvent evaporation | Allows for the growth of high-quality single crystals at room temperature. | niscpr.res.inniscpr.res.in |

| Crystal System | Orthorhombic | Provides information on the crystal's internal structure. | |

| Optical Transmittance | High transparency (approaching 100%) in the visible region | Indicates high optical quality suitable for NLO applications. | niscpr.res.in |

| UV Cutoff Wavelength | Below 250 nm | Supports its potential for second harmonic generation (SHG). | niscpr.res.in |

| Bandgap | 4.96 eV | A wide bandgap is characteristic of a good NLO material. | niscpr.res.in |

| Microhardness Value | 30.01 | Indicates significant mechanical strength and stability. | niscpr.res.inniscpr.res.in |

Structural Elucidation and Computational Investigations

Gas-Phase Structural Characterization

The behavior of sodium thiocyanate (B1210189) in the gas phase, particularly its interaction with water molecules, has been a subject of detailed research.

In the gas phase, sodium thiocyanate readily forms clusters with water molecules. Studies on anionic clusters, specifically NaSCN(H₂O)n⁻ where 'n' ranges from 0 to 6, have been conducted using size-selected anion photoelectron spectroscopy. researchgate.netnih.govacs.org Theoretical calculations support these experimental findings, indicating that for both anionic and neutral clusters, structures where the sodium ion is bonded to the nitrogen atom of the thiocyanate (Na-NCS) are more dominant than those where it bonds to the sulfur atom (Na-SCN). nih.govacs.org The vertical detachment energies (VDEs), which represent the energy required to remove an electron from the hydrated cluster, have been experimentally determined for these clusters. researchgate.netnih.gov

For larger clusters, such as (NaSCN)₂(H₂O)n⁻, two primary types of structures have been observed: chain-style structures and more stable Na–N–Na–N rhombic structures. researchgate.netresearchgate.net As hydration increases (n=3–5), the rhombic structures become dominant. researchgate.netresearchgate.net This research into hydrated clusters provides insights into the initial stages of salt nucleation and the potential existence of ionic clusters like Na(SCN)₂⁻ and Na₂(SCN)⁺ in concentrated aqueous solutions. researchgate.netresearchgate.net

The process of solvation significantly influences the interaction between the sodium cation (Na⁺) and the thiocyanate anion (SCN⁻). In the gas phase, the transition from a contact ion pair (CIP), where the ions are in direct contact, to a solvent-separated ion pair (SSIP), where they are separated by water molecules, is a key phenomenon.

For anionic NaSCN(H₂O)n⁻ clusters, both CIP and SSIP structures coexist when the number of water molecules (n) is 2 and 3. researchgate.netnih.govacs.org As more water molecules are added (n ≥ 4), the SSIP structures become the dominant form. researchgate.netnih.govacs.org In neutral NaSCN(H₂O)n clusters, the CIP structures are predominant for n from 1 to 6, with SSIP structures beginning to appear at n=6. researchgate.netnih.govacs.org

A similar trend is observed for the dimer clusters, (NaSCN)₂(H₂O)n⁻/⁰. For the anionic dimer clusters, SSIP structures start to emerge at n=6. researchgate.netresearchgate.net For the neutral dimers, SSIP structures appear at n=5 and become the dominant form at n=6. researchgate.netresearchgate.net This solvation-induced separation is a critical step in the dissolution process of the salt.

Condensed-Phase Structural Analysis

In the solid state, sodium thiocyanate exhibits a well-defined crystal structure.

Sodium thiocyanate crystallizes in an orthorhombic crystal system. alignchemical.comwikipedia.orgchemicalbook.com The space group is designated as Pnma. materialsproject.orgiucr.org In this structure, each sodium ion (Na⁺) is coordinated to three nitrogen atoms and three sulfur atoms from the thiocyanate anions, forming a distorted octahedral geometry. wikipedia.orgmaterialsproject.orgiucr.org The thiocyanate ion itself is essentially linear. iucr.org

Table 1: Crystallographic Data for Sodium Thiocyanate

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a | 13.38 Å |

| b | 4.09 Å |

| c | 5.66 Å |

Data sourced from references materialsproject.orgiucr.org.

The bond lengths within the crystal structure have been determined with precision. For instance, the C-N bond length is approximately 1.17-1.18 Å, and the C-S bond length is about 1.62-1.66 Å. materialsproject.orgiucr.org The Na-N and Na-S distances show some variation, with Na-N bond lengths around 2.41 Å and 2.52 Å, and Na-S bond lengths at approximately 2.92 Å and 2.96 Å. materialsproject.org

The packing of ions in the crystal is influenced by various intermolecular interactions. In cocrystals involving sodium thiocyanate, such as with 4-aminopyridine, hydrogen bonds of the N—H⋯N and N—H⋯S types are significant, creating complex three-dimensional networks. researchgate.netresearchgate.net

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. For a 4-aminopyridinium (B8673708) thiocyanate compound, this analysis revealed the relative contributions of different interactions to the crystal packing. The most significant contacts were found to be H⋯H (36.6%), followed by C⋯H/H⋯C (20.4%), S⋯H/H⋯S (19.7%), and N⋯H/H⋯N (13.4%). researchgate.netresearchgate.net In other thiocyanate-containing complexes, C–H⋯S, S⋯π, and C–H⋯π interactions also play a crucial role in the crystal packing. rsc.org

Advanced Computational Chemistry Approaches

A variety of advanced computational methods have been employed to investigate the structure and properties of sodium thiocyanate, providing insights that complement experimental findings.

Ab initio calculations : High-level ab initio methods such as MP2, QCISD, CCSD(T), and CBS-Q have been used to study the gas-phase structure of sodium thiocyanate. researchgate.netacs.orgacs.org These calculations predicted the existence of a four-membered ring monomer and identified multiple stable dimer structures. researchgate.netacs.orgacs.org

Density Functional Theory (DFT) : DFT calculations have been widely used to investigate the structures of hydrated sodium thiocyanate clusters, both anionic and neutral. nih.govaip.orgaip.org These studies have been instrumental in understanding the solvation process and the transition from contact ion pairs to solvent-separated ion pairs. nih.govaip.orgaip.org DFT has also been used to study the interaction of thiocyanate with other molecules and its role in various chemical reactions. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations : MD simulations have provided valuable information on the behavior of sodium thiocyanate in aqueous solutions. aip.orgtaylorandfrancis.comnih.govacs.org These simulations have been used to study the liquid/air interface of aqueous sodium thiocyanate solutions, revealing an enhancement of the thiocyanate anion concentration at the surface. nih.govacs.org They have also been used to investigate ion pairing and the dynamics of the sodium-glyme complex in electrolytes. rsc.org

Supermolecule and Point-Charge Models : To bridge the gap between gas-phase and crystal-phase structures, supermolecule and point-charge models have been utilized. acs.org These models simulate the crystal environment by surrounding a central molecule with either point charges or a layer of neighboring molecules. acs.org Studies have shown that a supermolecule model with two layers of neighboring molecules can successfully reproduce the experimental crystal structure of sodium thiocyanate. acs.orgacs.org

These computational approaches have proven to be powerful tools for elucidating the intricate structural details and dynamic processes associated with sodium thiocyanate at the molecular level.

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) calculations have been instrumental in understanding the structural and electronic properties of sodium thiocyanate and related systems. researchgate.netaps.orgresearchgate.net These first-principles methods have been used to investigate the gas-phase and crystal-phase structures of sodium thiocyanate, predicting the existence of a four-membered ring monomer. researchgate.net Theoretical calculations on sodium thiocyanate clusters have helped in the identification of spectra, revealing that singly charged clusters of the form Mₓ(SCN)ₓ₊₁⁻ (where M is an alkali metal like sodium) behave as superhalogen anions. researchgate.netresearchgate.net

DFT calculations have also been employed to study the microsolvation of sodium thiocyanate in water. acs.org These studies show that for both anionic and neutral NaSCN(H₂O)ₙ clusters, structures where the sodium ion is bonded to the nitrogen atom of the thiocyanate (Na-NCS) are predominant in the gas phase. researchgate.net Furthermore, quantum-mechanical calculations based on DFT have been used to optimize the structural parameters and analyze the electronic structures and vibrational spectra of related metal thiocyanates. rsc.org

The interaction of the thiocyanate anion with water has been investigated using computational chemistry, revealing near-linear hydrogen bonds with significant binding energies. researchgate.net DFT has also been a key tool in studying the mechanism of phase transitions in related alkali metal thiocyanates, such as potassium thiocyanate. aps.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of sodium thiocyanate in solution. Classical MD simulations have been used to study aqueous sodium thiocyanate at varying concentrations, providing insights into the liquid/air interface. nih.gov These simulations, often employing force fields like TIP3P for water and specific parameters for sodium thiocyanate, have been shown to perform well in modeling both bulk and interfacial solvation. taylorandfrancis.com

Ab initio molecular dynamics (AIMD) provides a higher level of theory, using quantum mechanical calculations to determine the forces between atoms at each step of the simulation. taylorandfrancis.com For instance, the dynamics of bulk and interfacial anions, including thiocyanate, have been studied using the BLYP functional with dispersion corrections. taylorandfrancis.com MD simulations have indicated that at high concentrations, cations like Na⁺ have a negligible influence on the interfacial properties of thiocyanate at the air/water interface, despite significant differences in bulk properties. escholarship.org

In the context of different solvent environments, such as glyme-based electrolytes, MD simulations have been used in conjunction with spectroscopic techniques to investigate the structure and motions of sodium-glyme complexes, with the thiocyanate ion acting as a structural reporter. researchgate.net

Prediction of Interaction Energies and Molecular Conformations

Computational methods are crucial for predicting the interaction energies and stable conformations of molecules. Deep tensor neural networks, a deep learning framework, have been applied to predict the interaction energies of organic molecular systems with quantum mechanics-level accuracy. ustc.edu.cn This approach uses the geometric structure and atomic types of molecular conformations as inputs to predict the interaction energy. ustc.edu.cn

For sodium thiocyanate, theoretical calculations have been performed on clusters to understand the initial stages of nucleation and crystallization. researchgate.net These studies involve determining the vertical detachment energies (VDEs) of cluster anions. researchgate.net The interaction between the thiocyanate anion and a silver surface has been investigated using ab initio Hartree-Fock cluster models, showing that the bonding is largely electrostatic, with a non-negligible covalent component. dtic.mil These calculations also revealed a very flat potential energy surface for the bending of the SCN⁻ ion, suggesting that its orientation on a surface can be easily influenced by its environment. dtic.mil

Furthermore, simulations have been used to study the effects of salts on the conformation of peptides. While near edge X-ray absorption fine structure (NEXAFS) is sensitive to direct interactions between some salts and charged peptides, it is relatively insensitive to the secondary structure of the peptides themselves. nih.gov

Theoretical Characterization of Superhalogen Anions

Theoretical studies have identified that certain clusters containing the thiocyanate anion can be classified as superhalogen anions. Superhalogens are a class of molecules with electron affinities higher than that of any halogen atom. mdpi.com

Gas-phase studies and theoretical calculations have shown that singly charged sodium thiocyanate cluster anions, with the general formula Naₓ(SCN)ₓ₊₁⁻, are superhalogen anions. researchgate.netresearchgate.net The high vertical detachment energies (VDEs) of these clusters, as measured by anion photoelectron spectroscopy and confirmed by theoretical calculations, are a key indicator of their superhalogen nature. researchgate.netaip.org For example, the Na(SCN)₂⁻ cluster has a very high VDE, classifying it as a superhalogen anion. aip.org

Theoretical studies have systematically explored the use of halogenoids, including thiocyanate (SCN⁻) and isothiocyanate (NCS⁻), as ligands in designing new superhalogen anions. researchgate.net By combining a central metal atom with these ligands, a range of electronic stabilities can be achieved. For instance, calculations at the OVGF/6-311+G(3df)//MP2/6-311+G(d) level have been performed for species like Na(NCS)₂⁻. researchgate.net These theoretical investigations are crucial for designing novel superhalogens with tailored properties. researchgate.net

Bonding Analysis and Ligand Orientation

The bonding within the thiocyanate anion and its coordination to metal centers are fundamental to its chemical behavior. The ambidentate nature of the thiocyanate ligand allows for diverse bonding modes and structural motifs. core.ac.uk

Metal-Nitrogen-Carbon and Metal-Sulfur-Carbon Bonding Angles

The orientation of the thiocyanate ligand when coordinated to a metal center is described by the Metal-Nitrogen-Carbon (M-N-C) and Metal-Sulfur-Carbon (M-S-C) bonding angles. nih.gov The choice of coordination through the nitrogen (isothiocyanate) or sulfur (thiocyanate) atom is largely governed by the Hard and Soft Acids and Bases (HSAB) principle. Hard metal ions tend to bond to the hard nitrogen atom, while soft metal ions prefer the soft sulfur atom. acs.orgcore.ac.uk

Experimental data reveals that the M-N-C angle distribution typically peaks around 180°, indicating a linear arrangement. nih.gov In contrast, the M-S-C angle distribution is centered at approximately 100°. nih.gov This bent M-S-C angle is a result of the shapes of the frontier orbitals. nih.gov

The following table provides examples of M-N-C and M-S-C bond angles in various metal-thiocyanate complexes.

| Complex | Metal-Ligand Bond | Bond Angle (°) |

| [Zn(NCS)₂(1-MeIm)₂] | Zn-N-CS | 173.5(3), 163.4(3) |

| [Zn(NCS)₂(2-MeIm)₂] | Zn-N-CS | 177.3(4), 174.0(4) |

| [Cd(NCS)₂(1-MeIm)₄] | Cd-N-CS | 144.7(2) |

| [SnPh₂(NCS)₂]n | Sn-N-C | 163.45(15) |

| [SnPh₂(NCS)₂]n | Sn-S-C | 100.31(6) |

| Data sourced from references iucr.orgrsc.org. |

Resonance Contributions in the Thiocyanate Anion

The electronic structure of the thiocyanate anion (SCN⁻) is best described as a resonance hybrid of multiple contributing structures. The three main resonance structures illustrate the delocalization of the negative charge and the distribution of multiple bonds across the S, C, and N atoms. atlas.org

The primary resonance contributors are:

⁻S–C≡N

S=C=N⁻

S≡C–N²⁻

Computational studies using Natural Resonance Theory (NRT) have quantified the contributions of these structures. One study at the DF-BP86/def2-SVP level of theory found the major contributors to be [⁻S–C≡N] (67.49%) and [S=C=N⁻] (21.25%). stackexchange.com Another DFT study at the B3LYP/6-311++G(3df,3pd) level also supports the idea that the structure with a triple bond between carbon and nitrogen is a significant contributor. shd-pub.org.rs The relative importance of these structures influences the bond lengths and reactivity of the anion. The C≡N triple bond is a stable configuration, and the large sulfur atom can effectively delocalize the negative charge. stackexchange.com The C-N and C-S bond lengths in metal-coordinated thiocyanates are consistent with significant contributions from resonance structures containing C=S double bonds and C≡N triple bonds. iucr.orgrsc.org The nearly linear geometry of the thiocyanate anion, with an S-C-N angle of approximately 180°, is a result of the sp hybridization of the central carbon atom. brainly.com

Coordination Chemistry and Complex Formation

Thiocyanate (B1210189) as a Ligand: Coordination Modes and Ambidentate Nature

The primary coordination modes are:

N-coordination (Isothiocyanate): The ligand binds through the nitrogen atom (M-NCS). This mode is generally preferred by "hard" metal cations, as classified by Hard and Soft Acids and Bases (HSAB) theory. wikipedia.org First-row transition metals such as Cr(III), Mn(II), Fe(III), Co(II), and Ni(II) typically form N-bonded complexes. wikipedia.org The M-N-C linkage is usually close to linear (approaching 180°). wikipedia.org

S-coordination (Thiocyanate): The ligand binds through the sulfur atom (M-SCN). This mode is favored by "soft" metal cations like Rh(III), Ir(III), and Pt(II). wikipedia.org The M-S-C bond angle is typically bent, around 100°. wikipedia.org

Bridging Mode (μ-N,S-thiocyanate): The thiocyanate ion can simultaneously coordinate to two different metal centers, acting as a bridge (M-NCS-M'). iucr.org This ability is crucial in the formation of coordination polymers.

The selection of a coordination mode is influenced by several factors, including the electronic properties of the metal (HSAB principle), steric effects of other ligands in the complex, and kinetic versus thermodynamic control of the reaction. wikipedia.orglibretexts.org For instance, while the N-bonded [Co(NH₃)₅(NCS)]²⁺ is the more thermodynamically stable isomer, the S-bonded [Co(NH₃)₅(SCN)]²⁺ is formed first as the kinetic product. wikipedia.org

Table 1: Factors Influencing Thiocyanate Coordination Mode

| Factor | Favors N-Bonding (Isothiocyanate) | Favors S-Bonding (Thiocyanate) | Reference |

|---|---|---|---|

| Metal Ion Hardness (HSAB Theory) | Hard metal ions (e.g., Cr³⁺, Fe³⁺, Co²⁺, Zn²⁺) | Soft metal ions (e.g., Rh³⁺, Pt²⁺, Hg²⁺, Cd²⁺) | wikipedia.org, researchgate.net |

| Reaction Control | Thermodynamic product (in some cases, e.g., with Co(III)) | Kinetic product (in some cases, e.g., with Co(III)) | wikipedia.org |

| Solvent | - | Hard polar solvents can stabilize the terminal N-atom | libretexts.org |

Synthesis and Characterization of Metal-Thiocyanate Complexes

The synthesis of metal-thiocyanate complexes is most commonly achieved through ligand substitution reactions. wikipedia.org This typically involves reacting a metal salt with a source of thiocyanate ions, such as sodium, potassium, or ammonium (B1175870) thiocyanate, in a suitable solvent like water or ethanol. wikipedia.orgresearchgate.net More unconventional methods include the oxidative addition of thiocyanogen (B1223195) ((SCN)₂) to low-valent metal complexes. wikipedia.org

Transition metals, particularly those from the first row, form a vast number of thiocyanate complexes. Cobalt(II) thiocyanate complexes are well-studied and provide clear examples of the principles of coordination chemistry. When cobalt(II) salts are treated with thiocyanate in solution, the iconic deep blue tetrahedral complex, [Co(NCS)₄]²⁻, is formed. wikipedia.org This complex is a classic example of a homoleptic complex, where all ligands are of the same type. The pink color of aqueous cobalt(II) thiocyanate solutions indicates the presence of octahedral aquated species like [Co(H₂O)₆]²⁺ or mixed-ligand complexes such as [Co(H₂O)n(SCN)m]²⁻ᵐ. chalmers.se

The synthesis of more complex cobalt(II) thiocyanate compounds often involves the use of additional co-ligands. For example, reacting cobalt(II) chloride and a thiocyanate source with ligands like 1-(2-pyrimidyl)piperazine or 2,5-dimethylpyrazine (B89654) can yield crystalline products where cobalt is coordinated by both the thiocyanate anions and the organic ligands. researchgate.netresearchgate.net These reactions can produce discrete molecular units or extended coordination polymers. researchgate.net

Spectroscopic techniques are indispensable for characterizing metal-thiocyanate complexes and determining the ligand's coordination mode.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The most diagnostic feature in the IR spectrum of a thiocyanate complex is the C≡N stretching vibration (ν(CN)). The position of this band provides strong evidence for the coordination mode. chalmers.seniscpr.res.in

N-bonded (Isothiocyanate): The ν(CN) band typically appears at a higher frequency, often above 2080 cm⁻¹.

S-bonded (Thiocyanate): The ν(CN) band is found at a lower frequency, generally below 2080 cm⁻¹.

Bridging Thiocyanate: The ν(CN) band often appears at an even higher frequency than for terminal N-bonded ligands, sometimes as high as 2150 cm⁻¹. pnrjournal.com

The C-S stretching vibration (ν(CS)) and the NCS bending mode (δ(NCS)) also provide complementary information but can be harder to assign due to their lower intensity and position in a more crowded spectral region. niscpr.res.in

UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the d-d electronic transitions of the metal center, which are sensitive to the coordination environment (geometry and ligand field strength). For example, the transition from a pink, octahedral Co(II) species to a blue, tetrahedral [Co(NCS)₄]²⁻ complex is accompanied by a dramatic change in the UV-Vis spectrum, with the tetrahedral complex showing intense absorption bands in the visible region. researchgate.netchalmers.se These spectra help in determining the geometry of the complex in solution. researchgate.net

Table 2: Spectroscopic Signatures for Thiocyanate Coordination Modes

| Coordination Mode | FT-IR: ν(C≡N) Range (cm⁻¹) | UV-Vis Signature Example | Reference |

|---|---|---|---|

| N-bonded (Isothiocyanate) | > 2080 | Formation of blue tetrahedral [Co(NCS)₄]²⁻ from pink octahedral Co(II) precursors. | niscpr.res.in, chalmers.se |

| S-bonded (Thiocyanate) | < 2080 | Characteristic spectra for soft metal complexes like those of Hg(II) and Cd(II). | researchgate.net |

| Bridging (μ-N,S) | > 2100 (often higher than terminal N-bonded) | Spectra reflect the polymeric nature and specific metal environment. | pnrjournal.com |

Pseudohalogen Properties in Coordination Architectures

The thiocyanate anion is a prototypical pseudohalogen—a polyatomic inorganic molecule that resembles a true halogen (like Cl⁻ or Br⁻) in its chemistry. iucr.orgstackexchange.com This resemblance includes forming a stable, singly charged anion, creating a dimeric neutral molecule (thiocyanogen, (SCN)₂), and forming strong acids when protonated (thiocyanic acid, HSCN). stackexchange.comwikipedia.org

In coordination chemistry, the pseudohalogen character of thiocyanate is most evident in its ability to form diverse and complex coordination architectures. researchgate.net Like halides, it can act as a simple terminal ligand. However, its real versatility comes from its capacity to act as a bridging ligand, linking metal centers into one-, two-, or three-dimensional networks known as coordination polymers. iucr.orgresearchgate.net The choice of metal ion and other co-ligands can direct the assembly of these architectures, and the linear, rigid nature of the thiocyanate bridge is a key factor in controlling the final structure. researchgate.net This ability to mimic halides while offering different steric and electronic properties makes thiocyanate a valuable building block in crystal engineering and the design of functional materials. researchgate.net

Applications in Chemical Synthesis and Materials Science

Organic Synthesis Reagent

In the realm of organic synthesis, sodium thiocyanate (B1210189) is a fundamental reagent for introducing the thiocyanate functional group into organic molecules and as a precursor for other reactive species. doronscientific.comfishersci.ca

Alkyl Thiocyanate Formation from Alkyl Halides

A primary application of sodium thiocyanate in organic synthesis is the conversion of alkyl halides to their corresponding alkyl thiocyanates. wikipedia.orgomanchem.comennoreindiachemicals.com This nucleophilic substitution reaction is a straightforward method for forming a carbon-sulfur bond. researchgate.net For instance, treating isopropyl bromide with sodium thiocyanate in a hot ethanolic solution yields isopropyl thiocyanate. wikipedia.orgchemicalbook.comyinduchem.com The reaction generally proceeds by heating the alkyl halide with sodium thiocyanate in a suitable solvent, such as ethanol, acetone, or dimethylformamide (DMF). wikipedia.orgresearchgate.netyinduchem.com Phase-transfer catalysts can also be employed to facilitate the reaction, particularly in heterogeneous systems. fishersci.caresearchgate.net This method is considered one of the most general approaches for synthesizing alkyl thiocyanates. researchgate.net

Table 1: Examples of Alkyl Thiocyanate Synthesis

| Alkyl Halide | Reagent | Solvent | Product |

| Isopropyl Bromide | Sodium Thiocyanate | Hot Ethanol | Isopropyl Thiocyanate wikipedia.orgyinduchem.com |

| 5-chloromethyl-1,2,4-oxadiazole | Ammonium (B1175870) Thiocyanate | - | 5-thiocyanatomethyl-1,2,4-oxadiazole researchgate.net |

| Alkyl Halides (General) | Sodium/Potassium Thiocyanate | DMF, PEG | Alkyl Thiocyanates researchgate.net |

Synthesis of Thiourea (B124793) Derivatives via Amine Addition

Sodium thiocyanate serves as a precursor for the synthesis of thiourea derivatives. chemicalbook.com The process typically involves the in situ generation of isothiocyanic acid (S=C=NH) through the protonation of sodium thiocyanate. wikipedia.orgyinduchem.com This reactive intermediate then readily adds to primary or secondary amines to form the corresponding substituted thioureas. chemicalbook.comyinduchem.com This method is an established route for producing a wide range of thiourea compounds, which are valuable structural motifs in medicinal chemistry and as intermediates for synthesizing various heterocyclic compounds. rsc.orgnih.gov The synthesis often occurs in an acidic medium where an amine or aniline (B41778) reacts with the thiocyanate salt. researchgate.net

Direct Cyanation Reactions

Recent research has highlighted the use of sodium thiocyanate as a mild and environmentally benign source of the cyanide (CN) group for direct cyanation reactions. acs.orgresearchgate.netchemrxiv.org This application provides an alternative to more toxic cyanating reagents. acs.orgchemrxiv.org In a notable development, sodium thiocyanate has been used in photoredox catalysis to directly cyanate (B1221674) cyclic thioacetals, yielding thiocyano-thioesters. acs.orgresearchgate.net This protocol has also been successfully extended to the direct cyanation of disulfides and diselenides to produce aryl thiocyanates and aryl selenocyanates. acs.orgchemrxiv.org While traditional cyanation methods like the Sandmeyer and Rosenmund-von Braun reactions have been known for a long time, the use of thiocyanate salts as a CN source is a more recent advancement. tcichemicals.com

Advanced Materials Development

The properties of the thiocyanate ion are also exploited in the field of materials science, particularly in the creation of materials with specific optical and physical properties.

Nonlinear Optical Materials Research

Sodium thiocyanate is a component in the synthesis of semi-organic crystals for nonlinear optical (NLO) applications, which are crucial for laser technology and optical communications. niscpr.res.inniscpr.res.in NLO materials can convert the frequency of laser light, a property essential for many advanced technologies. acs.org Researchers have successfully synthesized a semi-organic crystal, Sodium Thiocyanate Potassium Sulphate (STPS), using a slow solvent evaporation method. niscpr.res.inniscpr.res.in This crystal demonstrates high optical quality, with 100% transmittance in the visible region and a cutoff wavelength below 250 nm, making it a promising candidate for second-harmonic generation (SHG) applications. niscpr.res.inniscpr.res.in The study of thiocyanate-containing materials, including those with silver thiocyanate, is an active area of research for developing new, optically active materials for laser technology. jyu.fi

Table 2: Properties of Sodium Thiocyanate Potassium Sulphate (STPS) Crystal

| Property | Finding | Significance |

| Optical Transmittance | 100% in the visible region niscpr.res.inniscpr.res.in | High optical quality, suitable for optical applications. |

| UV Cutoff Wavelength | Below 250 nm niscpr.res.inniscpr.res.in | Indicates suitability for second-harmonic generation (SHG). |

| Mechanical Hardness | Microhardness value of 30.01 niscpr.res.inniscpr.res.in | Suggests significant mechanical strength and stability. |

| Synthesis Method | Slow solvent evaporation niscpr.res.inniscpr.res.in | Allows for the growth of high-quality single crystals. |

Polymer Science Applications (e.g., Acrylic Fiber Spinning)

In polymer science, an aqueous solution of sodium thiocyanate is a key solvent used in the "wet spinning" process for the manufacture of acrylic fibers. free.frigtpan.comwikipedia.org Acrylic fibers are polymers based on polyacrylonitrile, which is not thermoplastic and must be dissolved in a solvent before it can be extruded into fibers. igtpan.com The polymer is dissolved in a concentrated sodium thiocyanate solution to create a "dope". wikipedia.orgresearchgate.net This solution is then metered through a multi-hole spinneret and extruded into a coagulation bath, also containing an aqueous solution of the same solvent, which causes the polymer to solidify into filaments. wikipedia.orgresearchgate.net This wet spinning technique, utilizing solvents like sodium thiocyanate or dimethylformamide, was developed in the 1950s and remains a significant commercial process. free.frresearchgate.net

Advanced Analytical Methodologies for Thiocyanate Detection

Spectrophotometric Detection Techniques

Spectrophotometry offers a straightforward and accessible approach for the determination of thiocyanate (B1210189) concentrations. These methods are typically based on the formation of a colored complex or the effect of thiocyanate on a chemical reaction, which can be quantified by measuring the absorbance of light at a specific wavelength.

Ferric Thiocyanate Complexation for Iron(III) Detection

A classic and widely used spectrophotometric method for thiocyanate detection involves its reaction with ferric ions (Fe³⁺) to form a series of intensely colored complexes. jove.comjournals.co.zaacs.org The primary species formed in dilute solutions is the blood-red [Fe(SCN)]²⁺ complex. jove.comacs.orgresearchgate.net The reaction is typically carried out in an acidic medium to prevent the hydrolysis of Fe³⁺. chemrxiv.org The intensity of the color is directly proportional to the concentration of the thiocyanate complex, which allows for quantitative analysis by measuring the absorbance at its maximum wavelength (λmax), typically around 480 nm. journals.co.zauobabylon.edu.iq

The formation of the ferric thiocyanate complex is a rapid reaction, making it suitable for flow-injection analysis (FIA) systems, which allow for automated and high-throughput measurements. journals.co.zachemrxiv.org The stability of the complex can be a concern due to the inner redox reaction between Fe³⁺ and SCN⁻; however, the addition of an oxidizing agent like potassium permanganate (B83412) can enhance stability. uobabylon.edu.iq

| Parameter | Value | Reference |

| Complex Formed | Fe(SCN)n+ (n=1-6) | journals.co.zaresearchgate.net |

| Primary Complex | [Fe(SCN)]²⁺ | jove.comacs.orgresearchgate.net |

| Typical λmax | ~480 nm | journals.co.zauobabylon.edu.iq |

| Enhancement | Flow-injection analysis (FIA) | journals.co.zachemrxiv.org |

Direct Spectrophotometric Measurement in Aqueous Solutions

Direct spectrophotometric methods for thiocyanate determination in aqueous solutions have also been developed. These can involve the measurement of the thiocyanate ion itself under specific conditions or its participation in other color-forming reactions. For instance, some methods are based on the inhibitory effect of thiocyanate on certain oxidation-reduction reactions, where the change in the rate of color change of an indicator is measured. ijcce.ac.irnih.gov

One such kinetic-spectrophotometric method is based on the inhibitory effect of thiocyanate on the oxidation of a dye, like methyl red or pyrogallol (B1678534) red, by bromate. ijcce.ac.irnih.gov The reaction is monitored by measuring the decrease in absorbance of the dye at its λmax. nih.govresearchgate.net These kinetic methods can offer high sensitivity and selectivity for thiocyanate determination. ijcce.ac.irtandfonline.com Another approach involves the use of potassium thiocyanate as a stabilizer for the spectrophotometric determination of other compounds, such as L-ascorbic acid, by measuring the absorbance at 266 nm. cabidigitallibrary.org

| Method Type | Principle | λmax | Detection Limit | Reference |

| Kinetic-Spectrophotometric | Inhibition of pyrogallol red oxidation by bromate | 467 nm | 0.001 mg/mL | ijcce.ac.ir |

| Kinetic-Spectrophotometric | Inhibition of methyl red oxidation by bromate | 520 nm | 0.025 µg/mL | nih.gov |

| Direct Spectrophotometry | Stabilization of L-ascorbic acid | 266 nm | 0.075 µg/cm | cabidigitallibrary.org |

Surface-Enhanced Raman Spectroscopy (SERS) for Trace Analysis

Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a powerful and ultrasensitive technique for the detection of trace amounts of analytes, including thiocyanate. mdpi.commdpi.com SERS utilizes the enhancement of the Raman scattering signal of molecules adsorbed on or near the surface of metallic nanostructures, so-called "hotspots." mdpi.comresearchgate.netmdpi.com

Development of SERS Substrates and Enhancement Factors

The effectiveness of SERS is highly dependent on the substrate used. Significant research has been dedicated to developing SERS substrates with high enhancement factors (EF), reproducibility, and stability. mdpi.comresearchgate.net Common substrates include colloidal nanoparticles of noble metals like silver (Ag) and gold (Au), as well as more complex structures. mdpi.comresearchgate.netnih.gov

Silver nanoparticles (AgNPs) are frequently used due to their strong plasmon resonance in the visible region. mdpi.comresearchgate.net The aggregation of AgNPs, often induced by adding salts or acids, can create numerous "hot spots" that significantly amplify the Raman signal. researchgate.net For example, trichloroacetic acid has been used to induce the aggregation of AgNPs for the detection of sodium thiocyanate in milk, achieving an enhancement factor of 7.56 × 10⁵. researchgate.net

More advanced substrates, such as core-shell nanoparticles (e.g., Au@Ag) and composite structures (e.g., Al₂O₃@Ag), have also been developed to improve sensitivity and selectivity. nih.govnih.gov Gold@silver core-shell nanorods have been employed in microfluidic devices for the rapid analysis of thiocyanate in biological fluids. nih.gov Meatball-like Al₂O₃@Ag composite structures have demonstrated a low detection limit of 0.28 µg L⁻¹ for sodium thiocyanate. nih.gov

| SERS Substrate | Analyte | Enhancement Factor (EF) | Limit of Detection (LOD) | Reference |

| Silver Aggregates | Sodium Thiocyanate | 7.56 × 10⁵ | 0.002 mg/L | researchgate.net |

| Al₂O₃@Ag Composite | Sodium Thiocyanate | - | 0.28 µg L⁻¹ | nih.gov |

| Au@Ag-CysNPs | Sodium Thiocyanate | - | 0.03 mg/L | researchgate.net |

| Ag@MnO₂ Nanorods | Thiocyanate | - | Detects 1-6 mM range | ssau.ru |

Optimization of SERS Detection Parameters

To achieve optimal SERS performance, several experimental parameters must be carefully controlled. These include the concentration of the aggregating agent, the pH of the solution, and the laser wavelength used for excitation. researchgate.netssau.ru

The concentration of the aggregating agent, such as sodium chloride (NaCl), directly influences the degree of nanoparticle aggregation and, consequently, the number of SERS hot spots. researchgate.net There is typically an optimal concentration that yields the maximum SERS intensity. researchgate.net The pH of the sample can affect the surface charge of both the nanoparticles and the analyte, influencing their interaction and the resulting SERS signal. The choice of laser wavelength is also critical, as it should overlap with the plasmon resonance of the SERS substrate to maximize the electromagnetic enhancement. ssau.ru For instance, a 532 nm laser is often effective for silver and manganese dioxide-based substrates. ssau.ru

Chromatographic Separations

Chromatographic techniques provide excellent separation capabilities, allowing for the determination of thiocyanate in complex matrices where interfering substances may be present. nih.govmdpi.com Various chromatographic methods, including ion chromatography (IC) and high-performance liquid chromatography (HPLC), have been successfully applied to thiocyanate analysis.

Ion chromatography is a widely used method for the determination of anions, including thiocyanate. mdpi.comnih.govoup.com In a typical IC setup, an anion-exchange column is used to separate thiocyanate from other anions in the sample. mdpi.com Detection can be achieved using a conductivity detector, an amperometric detector, or a UV detector. mdpi.comnih.gov Combining IC with a pre-treatment step, such as an aqueous two-phase system (ATPS), can enhance the sensitivity and selectivity of the method, particularly for complex samples like raw milk. mdpi.com

High-performance liquid chromatography (HPLC) with UV detection is another robust method for thiocyanate determination. oup.comsielc.com This technique often involves reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com A simple and rapid HPLC method has been developed for the determination of thiocyanate in plasma, utilizing anion exchange chromatography followed by UV detection at 210 nm. oup.com Paper chromatography has also been employed as a preliminary separation step before gas chromatographic determination of thiocyanate in food and biological samples. nih.gov

| Chromatographic Method | Column/Stationary Phase | Mobile Phase | Detector | Application | Reference |

| Ion Chromatography (IC) | Anion-exchange | - | Amperometric or UV | Raw Milk | mdpi.com |

| Ion Chromatography (IC) | ODS column coated with cetyldimethylamine | Citrate solution | UV | Saliva and Urine | nih.gov |

| HPLC | Anion exchange | - | UV (210 nm) | Plasma | oup.com |

| Paper Chromatography | Paper | - | Gas chromatograph with electron-capture detector | Food and Serum | nih.gov |

| Reverse Phase (RP) HPLC | Newcrom R1 | Acetonitrile (B52724), water, and phosphoric acid | MS-compatible | Methylene bis(thiocyanate) | sielc.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a versatile and widely used technique for the determination of thiocyanate. HPLC methods can be broadly categorized based on the detection strategy, which often necessitates derivatization of the thiocyanate ion to enhance its detectability.

One common approach involves pre-column or post-column derivatization to form a product that is highly responsive to a specific detector. For instance, a sensitive HPLC method involves the chemical derivatization of the thiocyanate anion with 3-bromomethyl-7-methoxy-1,4-benzoxazin-2-one. oup.comnih.gov The resulting fluorescent derivative can be separated on a reversed-phase column (e.g., Nova-Pak C18) and quantified with high sensitivity using a fluorimetric detector. oup.comnih.gov Another derivatizing agent is monobromobimane, which reacts with thiocyanate to form an SCN-bimane product that can be analyzed by HPLC combined with tandem mass spectrometry (HPLC-MS/MS). nih.gov

HPLC coupled with ultraviolet (UV) detection is also utilized. windows.net In some applications, thiocyanate can be detected directly in the UV spectrum, typically around 210 nm. nih.govoup.com However, for trace analysis in complex biological samples, derivatization is often preferred to improve sensitivity and overcome matrix interferences. oup.com For example, while HPLC determination of thiocyanate as a pentafluorobenzyl derivative has been reported, the sensitivity with UV detection may be insufficient for trace analysis in biological samples. oup.com

The combination of HPLC with tandem mass spectrometry (HPLC-MS/MS) offers exceptional specificity and sensitivity. This technique was successfully used for the simultaneous analysis of cyanide and thiocyanate in swine plasma after derivatization. nih.gov The method demonstrated a high degree of precision and accuracy, with a limit of detection for thiocyanate reported at 50 nM. nih.gov

Table 1: Performance Characteristics of Various HPLC-based Thiocyanate Detection Methods

| Method | Derivatizing Agent | Column Type | Mobile Phase | Detection | Linear Range | Detection Limit (LOD) |

|---|---|---|---|---|---|---|

| HPLC-Fluorimetry | 3-bromomethyl-7-methoxy-1,4-benzoxazin-2-one | Nova-Pak C18 (Reversed-phase) | N/A | Fluorimetric (Ex: 355 nm, Em: 430 nm) | 0.05 - 1.0 nmol | ~3.3 fmol oup.comnih.gov |

| HPLC-UV | None | C30 (Reversed-phase) | 300 mM Sodium Sulfate (B86663), 50 mM Sodium Chloride | UV (220 nm) | 4 - 400 µg/L | 3.16 mg/L windows.net / 3 µg/L researchgate.net |

Ion Exchange Chromatography

Ion Exchange Chromatography (IC), often referred to as ion chromatography, is a powerful technique specifically designed for the separation and determination of ionic species, making it highly suitable for thiocyanate analysis. nih.govresearchgate.net This method is frequently employed for analyzing thiocyanate in various matrices, including plasma, urine, and raw milk. nih.govresearchgate.netmdpi.com

The fundamental principle of IC involves the separation of ions based on their affinity for an ion-exchange resin packed in a column. For thiocyanate, an anion-exchange column is used. nih.govoup.commdpi.com A specific and sensitive method for determining thiocyanate in plasma utilizes an anion-exchange column (e.g., Zorbax SAX C18) with a phosphate (B84403) buffer eluent (pH 3.5) and UV detection at 210 nm. nih.govoup.com This approach is robust, demonstrating good linearity and recovery. nih.govresearchgate.net The total recovery of SCN- in plasma samples using this method has been reported to be between 97% and 103.9%. nih.govoup.comresearchgate.net

To enhance the applicability of IC for complex samples like raw milk, it can be combined with a pre-treatment step such as an aqueous two-phase system (ATPS). mdpi.com This combination serves to separate and enrich the thiocyanate from the sample matrix before chromatographic analysis. mdpi.com An ATPS composed of acetonitrile and ammonium (B1175870) sulfate, followed by IC with amperometric or UV detection, has been shown to be a rapid, sensitive, and selective method for determining thiocyanate in raw milk. mdpi.com This combined method achieved a very low limit of detection (LOD) of 0.2 μg/L and a limit of quantification (LOQ) of 0.6 μg/L. mdpi.com

Table 2: Research Findings on Ion Exchange Chromatography for Thiocyanate Detection

| Parameter | Study 1: Thiocyanate in Plasma nih.govoup.com | Study 2: Thiocyanate in Raw Milk mdpi.com |

|---|---|---|

| Chromatography System | High-Performance Liquid Chromatograph | Ion Chromatography System (Metrohm 930) |

| Column | Zorbax SAX C18 Anion-Exchange | Metrosep A Supp5 Anion-Exchange |

| Mobile Phase (Eluent) | 10 mmol/L Phosphate Buffer (pH 3.5) | N/A |

| Detection | UV at 210 nm | Amperometric or UV |

| Linear Range | 1 - 30 mg/L | 0.05 - 15 mg/L |

| Recovery | 97 - 103.9% | 107.24 ± 0.5% (with ATPS) |

| Limit of Detection (LOD) | N/A | 0.2 µg/L |

| Limit of Quantification (LOQ) | N/A | 0.6 µg/L |

Quality Control and Reagent Specifications

The reliability of any analytical result for thiocyanate is directly dependent on the quality of the reagents used and the implementation of stringent quality control measures. Sodium thiocyanate, when used as a standard or reagent, must meet specific purity criteria.

Reagent-grade sodium thiocyanate is commercially available, with specifications often defined by organizations like the American Chemical Society (ACS). sigmaaldrich.comsigmaaldrich.commpbio.comfishersci.at These specifications set maximum allowable limits for various impurities to ensure the reagent's suitability for analytical applications. For quality control in analytical methods, parameters such as precision and accuracy are critical. For instance, in the HPLC-MS/MS analysis of thiocyanate, quality control standards showed precision (as percent relative standard deviation) below 8% and accuracy within ±10% of the nominal concentration. nih.gov Similarly, for the IC-UV method, intra-assay and inter-assay accuracy and precision were maintained within a limit of <20%. nih.govresearchgate.net

Certificates of Analysis (CoA) for specific lots of sodium thiocyanate provide detailed information on the measured purity and levels of specific impurities, ensuring traceability and compliance with required standards. fda.govmerckmillipore.com

Table 3: Typical Specifications for ACS Reagent Grade Sodium Thiocyanate

| Parameter | Specification Limit |

|---|---|

| Assay (NaSCN) | ≥98.0% sigmaaldrich.comsigmaaldrich.com |

| Insoluble Matter | ≤0.005% thermofisher.com |

| Carbonate (as Na₂CO₃) | ≤0.2% thermofisher.com |

| Chloride (Cl) | ≤0.01% |

| Sulfate (SO₄) | ≤0.01% |

| Sulfide (B99878) (S) | Passes Test (approx. 0.001%) |

| Ammonium (NH₄) | ≤0.002% |

| Heavy Metals (as Pb) | ≤5 ppm thermofisher.com |

| Iron (Fe) | ≤2 ppm |

Table 4: List of Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| Sodium Thiocyanate | NaSCN |

| 3-bromomethyl-7-methoxy-1,4-benzoxazin-2-one | C₁₀H₈BrNO₃ |

| Monobromobimane | C₁₀H₁₁BrN₂O₂ |

| Sodium Sulfate | Na₂SO₄ |

| Sodium Chloride | NaCl |

| Ammonium Formate | CH₅NO₂ |

| Acetonitrile | C₂H₃N |

| Ammonium Sulfate | (NH₄)₂SO₄ |

| Sodium Carbonate | Na₂CO₃ |

| Lead | Pb |

Environmental Science and Remediation Strategies

Thiocyanate (B1210189) in Industrial Effluents

Thiocyanate is a common pollutant found in the wastewater of several industries, including gold mining, steel production (coke manufacturing), textile dyeing and printing, and chemical synthesis. researchgate.netnih.gov Its formation can be a result of processes like the reaction of cyanide with sulfur-containing compounds, which is often encouraged in gold ore processing as thiocyanate is less acutely toxic than cyanide. nih.govresearchgate.net However, thiocyanate is more stable and, therefore, more persistent in the environment. mdpi.com

Concentrations of thiocyanate in industrial effluents can vary significantly depending on the source. For instance, wastewater from cokemaking factories can contain thiocyanate levels ranging from 20 to 1500 mg/L, while in gold mining, concentrations can be between 40 and 600 mg/L. mdpi.com The presence of thiocyanate in these effluents necessitates treatment before discharge to prevent contamination of receiving water bodies. mdpi.comsrce.hr

Table 1: Thiocyanate Concentrations in Various Industrial Wastewaters

| Industrial Source | Thiocyanate Concentration (mg/L) | Reference |

|---|---|---|

| Coke Manufacturing | 20 - 1500 | mdpi.com |

| Gold Mining | 40 - 600 | mdpi.com |

| Steel Manufacturing | 250 (typical) | scienceinschool.org |

| Pesticide Production | 5 - 100 | srce.hr |

| Thermal Power Plant | 986 | srce.hr |

Biological Remediation Approaches

Biological treatment methods are considered effective and environmentally friendly for removing thiocyanate from industrial wastewater. fkit.hr These approaches utilize microorganisms that can break down thiocyanate into less harmful substances.

Microbial Degradation of Thiocyanate (e.g., Thiobacillus Genus)

A variety of microorganisms, both autotrophic and heterotrophic, are capable of degrading thiocyanate. researchgate.net Among the most significant are bacteria from the Thiobacillus genus, such as Thiobacillus thioparus and Thiobacillus denitrificans. ethz.chcranfield.ac.uknih.gov These bacteria can utilize thiocyanate as a source of energy, carbon, and nitrogen. nih.govethz.ch

The degradation process by Thiobacillus thioparus involves the enzyme thiocyanate hydrolase, which converts thiocyanate into carbonyl sulfide (B99878) and ammonia (B1221849). ethz.ch The carbonyl sulfide is then further metabolized. researchgate.net Studies have shown that mixed cultures dominated by Thiobacillus species are effective in treating coke wastewater rich in thiocyanate. researchgate.netcranfield.ac.uk The general aerobic biodegradation of thiocyanate can be represented by the following reaction:

SCN⁻ + 3H₂O + 2O₂ → HCO₃⁻ + NH₄⁺ + SO₄²⁻ + H⁺ scienceinschool.orgrsc.org

This process results in the formation of bicarbonate, ammonium (B1175870), sulfate (B86663), and a proton. scienceinschool.orgrsc.org

Bioremediation of Contaminated Waters

Bioremediation of thiocyanate-contaminated water is often carried out in engineered systems like activated sludge reactors and bioreactors. nih.govrsc.org These systems provide a controlled environment for the growth and activity of thiocyanate-degrading microorganisms. nih.gov

A common approach involves a multi-stage process:

Biological Oxidation: Thiocyanate is oxidized to sulfate and ammonia. bqewater.com

Nitrification: The ammonia produced is then oxidized to nitrate (B79036). bqewater.com

Denitrification: Finally, nitrate is reduced to harmless nitrogen gas. bqewater.com

This sequential treatment ensures the complete removal of thiocyanate and its nitrogenous byproducts, producing an effluent that meets discharge standards. bqewater.com The effectiveness of bioremediation can be influenced by factors such as pH, temperature, and the presence of other compounds like ammonium, which can be inhibitory at high concentrations. nih.govnih.gov

Chemical Remediation Techniques

In addition to biological methods, several chemical remediation techniques are available for treating thiocyanate-containing wastewater. These methods often involve oxidation or precipitation processes.

Oxidation Processes (e.g., Air, Hydrogen Peroxide)

Chemical oxidation is a common method for destroying thiocyanate in industrial effluents. Strong oxidizing agents like hydrogen peroxide, ozone, and chlorine can effectively oxidize thiocyanate to cyanate (B1221674) and sulfate. bqewater.com The cyanate then hydrolyzes to form ammonia and bicarbonate. bqewater.com

The reaction with hydrogen peroxide is influenced by factors such as pH and the presence of catalysts. researchgate.netuq.edu.au For instance, the oxidation of thiocyanate by hydrogen peroxide in acidic media can be catalyzed by iron ions. researchgate.net While effective, chemical oxidation can be expensive and may produce other hazardous byproducts. mdpi.com The SO₂/air process, commonly used for cyanide destruction, is not as effective for oxidizing thiocyanate. bqewater.com

Table 2: Comparison of Thiocyanate Removal by Different Oxidation Methods

Precipitation Methods (e.g., Copper(I) Thiocyanate Formation)

Precipitation is another chemical method used to remove thiocyanate from wastewater. This technique involves the addition of a chemical agent that reacts with thiocyanate to form an insoluble salt, which can then be removed by filtration or sedimentation.

A notable example is the precipitation of thiocyanate as copper(I) thiocyanate (CuSCN). This process typically involves the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu⁺) in the presence of a reducing agent like sodium thiosulfate (B1220275). researchgate.net The cuprous ions then react with thiocyanate to form the insoluble CuSCN precipitate. researchgate.net Studies have shown that this method can achieve high removal efficiencies, with the effectiveness being dependent on factors such as pH and the concentrations of copper and the reducing agent. researchgate.net

Environmental Impact Assessment of Thiocyanate

Thiocyanate (SCN⁻) is a compound that poses a significant risk to the environment due to its stability in water and difficulty to degrade. researchgate.net It is a common pollutant found in the industrial wastewater of various sectors, including mining, steel processing, textiles, and chemical production. researchgate.netnih.govsrce.hr While less acutely toxic than free cyanide, its persistence and potential for long-term environmental damage are of considerable concern. researchgate.netsrce.hrnih.gov

Thiocyanate's environmental impact stems from its toxicity to a wide range of organisms and its ability to disrupt crucial ecosystem functions. researchgate.netresearchgate.net It is known to inhibit various enzymatic activities in organisms, affecting their metabolic processes. researchgate.net The presence of thiocyanate in agricultural environments can pose health and ecological risks. researchgate.net Furthermore, its release into water bodies can contaminate receiving waters, as it is highly soluble and mobile in aquatic systems. mdpi.comacademicjournals.org

Detailed Research Findings

Research into the environmental fate of thiocyanate reveals its complex behavior. It is more stable than cyanide, making it harder to break down naturally or through conventional wastewater treatment methods. researchgate.netmdpi.com Thiocyanate can be formed as a byproduct of the cyanidation process in gold and silver extraction, especially when sulfur-containing minerals react with cyanide. researchgate.net It is also generated during coal and steel processing. researchgate.net

The degradation of thiocyanate in the environment can occur through both abiotic and biotic pathways. Photochemical degradation is possible but often slow unless aided by catalysts or high-energy irradiation. mdpi.com Biologically, various microorganisms can degrade thiocyanate, using it as a source of carbon, nitrogen, or sulfur. nih.govnih.govresearchgate.net Bacteria such as Thiobacillus, Pseudomonas, and Afipia have been identified as key players in the bioremediation of thiocyanate-contaminated sites. springernature.comresearchgate.netfrontiersin.orgrsc.org These microorganisms can break down thiocyanate into less harmful substances like sulfate, ammonia, and carbonate. academicjournals.orgnih.gov However, the efficiency of this biodegradation can be influenced by environmental factors such as pH, temperature, and the presence of other compounds like heavy metals, which can inhibit microbial activity. researchgate.netnih.gov

The ecotoxicity of thiocyanate has been documented across different trophic levels. For aquatic life, it is particularly harmful. researchgate.netresearchgate.netcarlroth.com Studies have shown its toxicity to fish, invertebrates, and algae. nih.govresearchgate.netmdpi.com The toxicity can be exacerbated by environmental conditions like low pH and high temperatures. researchgate.net For instance, the LC50 values for Daphnia magna, a common aquatic invertebrate, have been shown to vary significantly based on these factors. researchgate.net In higher organisms, prolonged exposure to thiocyanate can have anti-thyroid effects. nih.govnih.gov

Table 1: Thiocyanate Concentrations in Various Industrial Wastewaters

This table presents typical concentration ranges of thiocyanate found in effluents from different industrial sources.

| Industrial Source | Thiocyanate (SCN⁻) Concentration (mg/L) | Reference(s) |

| Gold Mining | 40 - 600 | mdpi.com |

| Cokemaking/Steel Factories | 20 - 1500 | srce.hrresearchgate.netmdpi.com |

| Coal Gasification/Coking | 100 - 2000 | researchgate.net |

Table 2: Ecotoxicity of Thiocyanate to Aquatic Organisms

This table summarizes the toxic effects of thiocyanate on various aquatic species, presented as EC20/EC50 (concentration causing effect in 20%/50% of organisms) or LC50 (lethal concentration for 50% of organisms) values.

| Test Organism | Endpoint | Concentration (mg/L) | Reference(s) |

| Aliivibrio fischeri (Bacteria) | EC50 | 15.3 | mdpi.com |

| Pseudomonas putida (Bacteria) | EC20 | 126 | mdpi.com |

| Chlorella sp. (Microalgae) | EC20 | 25 | mdpi.com |

| Daphnia magna (Crustacean) | LC50 | 0.554 - 33.467 | researchgate.net |

| Rainbow Trout | LC50 (14-day) | 0.084 | nih.gov |

| Rainbow Trout | LC50 (60-day) | 0.065 | nih.gov |

Biochemical and Biological Interaction Studies

Thiocyanate (B1210189) Interaction with Macromolecules.researchgate.netresearchgate.net

The thiocyanate anion (SCN⁻) is known for its significant interactions with macromolecules, particularly proteins. researchgate.netresearchgate.net These interactions are complex and can influence the stability and solubility of these large biological molecules. researchgate.netnih.gov

The thiocyanate ion is a prominent member of the Hofmeister series, which ranks ions based on their ability to affect the solubility and stability of proteins in aqueous solutions. wikipedia.org Thiocyanate is classified as a strong "salting in" anion and a potent denaturant, meaning it tends to increase the solubility of proteins while destabilizing their native, folded structures. researchgate.netresearchgate.netresearchgate.net The denaturing activity of thiocyanate is attributed to its ability to interact more strongly with the unfolded form of a protein compared to its native state, thereby shifting the equilibrium towards denaturation. wikipedia.org

The exact molecular-level explanation for the Hofmeister series and thiocyanate's denaturing effect is still under investigation. researchgate.netresearchgate.net However, it is understood that these effects are not solely due to interactions with the protein itself but are also mediated by the influence of the ions on the structure and properties of the surrounding water molecules. acs.org Weakly hydrated ions like thiocyanate are thought to disrupt the water structure, making it more favorable for the protein to unfold and expose its nonpolar groups. researchgate.net Studies have shown that the addition of sodium thiocyanate can significantly decrease the melting temperature of proteins like Ribonuclease A and an IgG1 monoclonal antibody, indicating a reduction in their thermal stability. rsc.orgrsc.orgacs.org

Interestingly, the effect of thiocyanate can sometimes deviate from the classic Hofmeister series depending on factors like salt concentration and the net charge of the protein. cas.cz At low salt concentrations, an "inverse Hofmeister series" has been observed where thiocyanate can actually promote the association of positively charged proteins. acs.orgcas.cz

Computational and experimental studies have revealed that thiocyanate ions can directly interact with various groups along a polypeptide chain. researchgate.netresearchgate.netnih.gov These interactions are not limited to a single type but encompass a range of forces.

Thiocyanate is capable of forming hydrogen bonds through both its nitrogen and sulfur atoms. researchgate.netresearchgate.netnih.gov This allows it to interact with polar groups on the protein surface. Furthermore, thiocyanate engages in strong van der Waals interactions with both polar and nonpolar groups of the polypeptide chain. researchgate.netresearchgate.netnih.gov This promiscuity in binding allows thiocyanate to interact with a wide variety of amino acid residues, regardless of their chemical nature. researchgate.netresearchgate.netnih.gov

A survey of the Protein Data Bank identified numerous thiocyanate binding sites on proteins, highlighting its tendency to interact with nonpolar parts of the protein, particularly the backbone Cα atom. nih.gov In some instances, the interaction is exclusively with nonpolar contacts. nih.gov This ability to bind to diverse protein surfaces may contribute to its solubilizing effect by creating a negatively charged barrier that prevents protein aggregation. nih.gov Studies on model polypeptides have shown that soft anions like thiocyanate can bind directly to CH and CH2 groups adjacent to electron-withdrawing moieties, such as the alpha carbons of the polypeptide backbone. rsc.orgrsc.org

Role in Biological Systems (Excluding Clinical Human Data)

Thiocyanate is a naturally occurring ion in various biological fluids and plays a significant role in several enzymatic systems and metabolic pathways.

The lactoperoxidase system (LPS) is a natural antimicrobial system found in biological secretions like milk and saliva. frontiersin.orgfda.gov This system consists of three essential components: the enzyme lactoperoxidase (LPO), hydrogen peroxide (H₂O₂), and thiocyanate (SCN⁻). tandfonline.commdpi.com The system's antimicrobial activity is dependent on the presence of all three components. frontiersin.org

Lactoperoxidase catalyzes the oxidation of thiocyanate by hydrogen peroxide. tandfonline.commdpi.com This reaction produces short-lived, reactive intermediate products, primarily hypothiocyanite (B1210458) (OSCN⁻) and hypothiocyanous acid (HOSCN). tandfonline.comfrontiersin.orgfda.gov These products are potent antimicrobial agents with a broad spectrum of activity against bacteria, fungi, and viruses. frontiersin.orgsld.cu The antimicrobial action of hypothiocyanite involves the oxidation of sulfhydryl (-SH) groups in microbial enzymes and proteins. tandfonline.comnih.gov This oxidation disrupts vital metabolic processes, such as glycolysis and respiration, leading to the inhibition of microbial growth or cell death. tandfonline.comfrontiersin.org